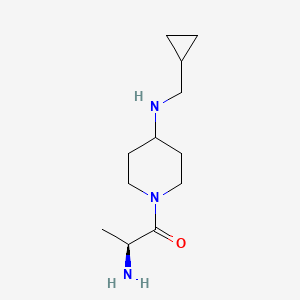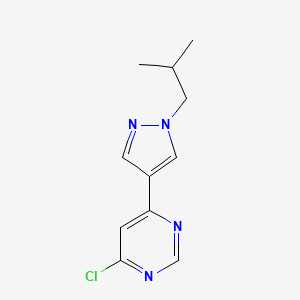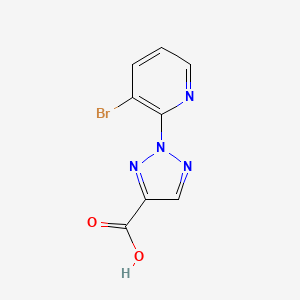
2-(3-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a bromopyridine moiety attached to a triazole ring, which is further substituted with a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Bromopyridine Intermediate: The starting material, 3-bromopyridine, can be synthesized through bromination of pyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Cyclization to Form the Triazole Ring: The bromopyridine intermediate undergoes a cyclization reaction with an azide compound to form the triazole ring. This can be achieved using copper-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions.
Introduction of the Carboxylic Acid Group:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Types of Reactions:
Substitution Reactions: The bromine atom in the bromopyridine moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Cyclization Reactions: The triazole ring can participate in cyclization reactions with other functional groups, forming complex heterocyclic structures.
Carboxylation Reactions: The carboxylic acid group can undergo carboxylation reactions, leading to the formation of esters, amides, and other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, and thiols can be used under mild conditions.
Cyclization: Copper catalysts and azide compounds are commonly used in cyclization reactions.
Carboxylation: Bases such as sodium hydroxide or potassium carbonate are used in carboxylation reactions.
Major Products Formed:
- Substituted derivatives of the bromopyridine moiety.
- Complex heterocyclic structures formed through cyclization.
- Esters, amides, and other carboxylation products.
Applications De Recherche Scientifique
2-(3-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and molecular targets.
Material Science:
Mécanisme D'action
The mechanism of action of 2-(3-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with enzymes and receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. The carboxylic acid group can form ionic interactions with positively charged residues in proteins, further stabilizing the compound’s binding.
Comparaison Avec Des Composés Similaires
3-Bromopyridine: A simpler analog that lacks the triazole and carboxylic acid groups.
2-(Pyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid: A similar compound without the bromine substitution.
3-Bromoimidazo[1,2-a]pyridine: A compound with a similar bromopyridine moiety but different heterocyclic structure.
Uniqueness: 2-(3-Bromopyridin-2-yl)-2H-1,2,3-triazole-4-carboxylic acid is unique due to the combination of the bromopyridine moiety, triazole ring, and carboxylic acid group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H5BrN4O2 |
|---|---|
Poids moléculaire |
269.05 g/mol |
Nom IUPAC |
2-(3-bromopyridin-2-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C8H5BrN4O2/c9-5-2-1-3-10-7(5)13-11-4-6(12-13)8(14)15/h1-4H,(H,14,15) |
Clé InChI |
XFYQWGCSQIYRKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)N2N=CC(=N2)C(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


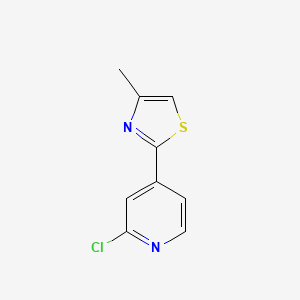
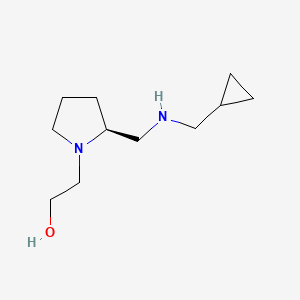

![Methyl thieno[3,2-b]pyridine-7-carboxylate](/img/structure/B11794084.png)
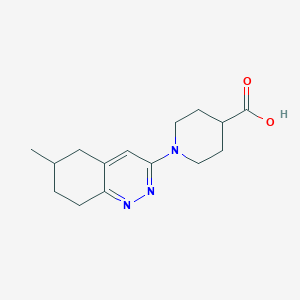


![2-amino-N,3-dimethyl-N-[(3S)-1-methylpyrrolidin-3-yl]butanamide](/img/structure/B11794107.png)
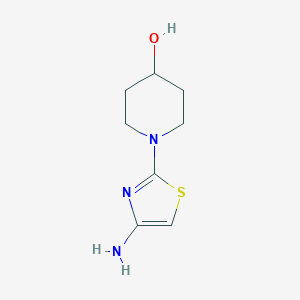

![N-(2-Aminobenzo[d]thiazol-6-yl)-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11794127.png)
